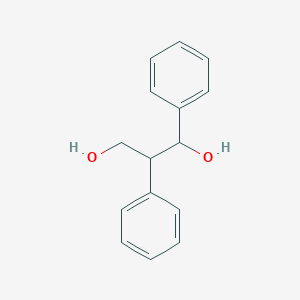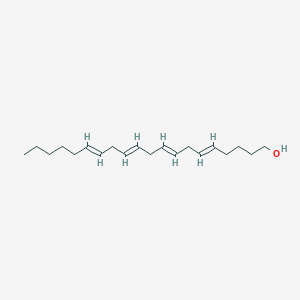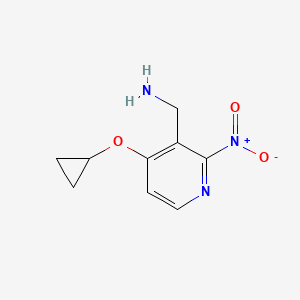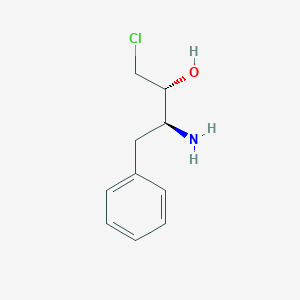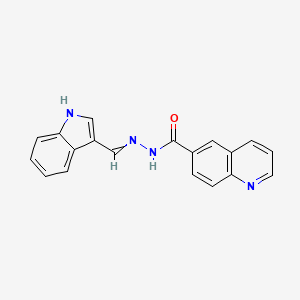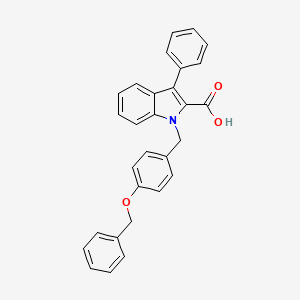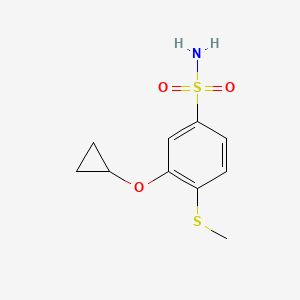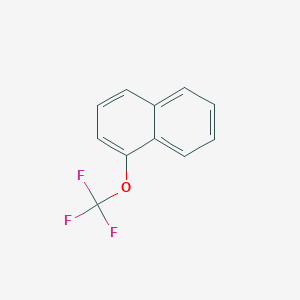
1-(Trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and stability. The trifluoromethoxy group is known for its electron-withdrawing effects, which can influence the reactivity and properties of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring. One common method is the reaction of naphthalene with trifluoromethoxy reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize advanced trifluoromethoxylation reagents and optimized reaction conditions to achieve high yields and purity. The development of new trifluoromethoxylation reagents has significantly improved the accessibility of CF3O-containing compounds .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms of naphthalene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity with various biological molecules. For example, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Methoxy)naphthalene: Similar in structure but with a methoxy group instead of a trifluoromethoxy group.
1-(Trifluoromethyl)naphthalene: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
1-(Fluoro)naphthalene: Features a single fluorine atom attached to the naphthalene ring.
Uniqueness
1-(Trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing effects, making it valuable in various applications .
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)15-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
REEVHKPBTDJGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


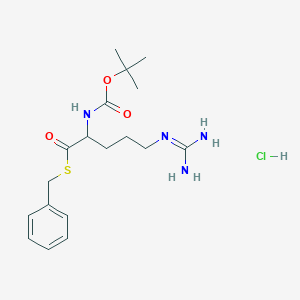
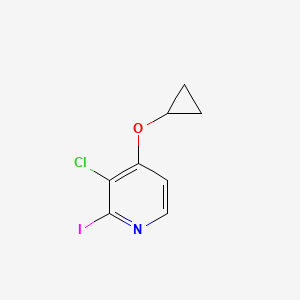
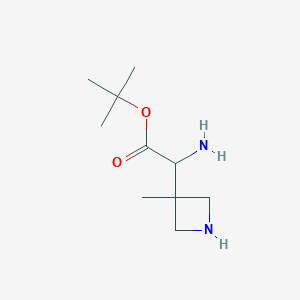
![N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylbenzamide](/img/structure/B14808803.png)
![N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide](/img/structure/B14808804.png)
